molecular formula C16H9F3O B1314562 9-Phenanthryl trifluoromethyl ketone CAS No. 163082-41-5

9-Phenanthryl trifluoromethyl ketone

Cat. No. B1314562
M. Wt: 274.24 g/mol
InChI Key: CTTFSYLJTVALDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenanthryl trifluoromethyl ketone is a chemical compound with the CAS Number: 163082-41-5 . It has a molecular weight of 274.24 and its IUPAC name is 2,2,2-trifluoro-1-(9-phenanthryl)ethanone . The compound is a yellow solid .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs), such as 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of TFMKs has been discussed in-depth in various studies .


Molecular Structure Analysis

The molecular structure of 9-Phenanthryl trifluoromethyl ketone can be represented by the Inchi Code: 1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H . The compound has a linear formula of C16H9F3O .


Physical And Chemical Properties Analysis

9-Phenanthryl trifluoromethyl ketone is a yellow solid . The compound has a molecular weight of 274.24 .

Scientific Research Applications

Catalytic Applications

9-Phenanthryl trifluoromethyl ketone and its derivatives have been utilized in various catalytic processes, showcasing their versatility in synthetic chemistry. For instance, a general method for the direct alkynylation of trifluoromethyl ketones using copper(I) alkoxide catalysts highlights the functional group's role in enhancing catalyst activity and enabling the synthesis of CF3-substituted tertiary propargyl alcohols (Motoki, Kanai, & Shibasaki, 2007). Additionally, the utility of 9-phenanthryl derivatives in palladium-catalyzed aryne annulation processes to synthesize functionally substituted carbocyclic ring systems demonstrates their significance in creating complex molecular architectures (Worlikar & Larock, 2009).

Synthetic Methodologies

The synthetic flexibility of 9-phenanthryl trifluoromethyl ketone is further illustrated by its involvement in the development of new synthetic methodologies. For example, the synthesis of heptacyclic aromatic hydrocarbons via Elb's pyrolysis showcases the potential of 9-phenanthryl derivatives in constructing complex polycyclic aromatic compounds, a crucial aspect in the study of cancer-causing hydrocarbons (Lambert & Martin, 2010). Moreover, the directed ortho metalation - palladium catalyzed cross-coupling connection for synthesizing 9-phenanthrols and phenanthrenes highlights the strategic use of 9-phenanthryl derivatives in regiospecific synthesis, providing a general synthesis approach to phenanthrenes (Fu & Snieckus, 2000).

Environmental and Health Applications

In environmental science, research into the high-efficiency removal of 9-Phenanthrol using superparamagnetic nanomaterials addresses the health and environmental risks associated with 9-Phenanthrol pollution. This study exemplifies the role of 9-phenanthryl derivatives in environmental remediation technologies, highlighting their potential in solving pollution issues (Wei et al., 2022).

Fundamental Chemistry and Mechanistic Studies

The interaction of ketone triplet excited states with nucleophilic groups provides insight into the electronic properties of phenalenone and its derivatives, facilitating a deeper understanding of substituent-induced state switching in triplet ketones. This research contributes to the fundamental understanding of excited-state chemistry and its applications in photophysics and photochemistry (Bucher, 2017).

Future Directions

Trifluoromethyl ketones, including 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

2,2,2-trifluoro-1-phenanthren-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTFSYLJTVALDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472493
Record name 9-PHENANTHRYL TRIFLUOROMETHYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenanthryl trifluoromethyl ketone

CAS RN

163082-41-5
Record name 9-PHENANTHRYL TRIFLUOROMETHYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.